molecular formula C32H42O4 B8677551 Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy

Oxirane, 2,2'-[[4,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-1,3-phenylene]bis(oxyMethy

Cat. No. B8677551
M. Wt: 490.7 g/mol
InChI Key: WOGKNDVLXTXKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08110614B2

Procedure details

A 500 mL four-necked flask equipped with a reflux condenser, a stirrer, a thermometer, and a nitrogen inlet tube was charged with 57 mL of MIBK, 157 mL of DMSO, and 98 g (1.057 mol) of epichlorohydrin and replaced with nitrogen for 30 minutes. To this solution, 52.01 g (0.137 mol) of 4,6-bis(1-adamantyl)-1,3-dihydroxybenzene synthesized in Example 1 was added, and the flask was replaced with nitrogen for 30 minutes and then heated at 45° C. while stirring. This solution was added with 11.6 g (0.290 mol) of sodium hydroxide over 0.5 hour and the solution was stirred for 1.5 hours. Then, 2.9 g (0.0725 mol) of sodium hydroxide was added and the solution was further stirred for 1 hour. The reaction mixture was cooled to room temperature, and 300 mL of chloroform was added. After washing with 500 mL of water, an aqueous 0.1 mol/L HCl solution was added to the mixture and the organic layer was separated. After further washing with water until the aqueous phase became neutral, the organic layer was concentrated and dried until the weight became constant in a reduced pressure drier at 100° C. to obtain 4,6-bis(1-adamantyl)-1,3-diglycidyloxybenzene as a pale-yellow solid (yield: 92%, LC purity: 99.20%, epoxy equivalent: 267, melting point: 193° C.).
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
solvent
Reaction Step One
Name
4,6-bis(1-adamantyl)-1,3-dihydroxybenzene
Quantity
52.01 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
2.9 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC([CH2:4][C:5]([CH3:7])=[O:6])C.[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl.[C:13]12([C:23]3[CH:28]=[C:27]([C:29]45[CH2:38][CH:33]6[CH2:34][CH:35]([CH2:37][CH:31]([CH2:32]6)[CH2:30]4)[CH2:36]5)[C:26]([OH:39])=[CH:25][C:24]=3[OH:40])[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2.[OH-].[Na+]>C(Cl)(Cl)Cl.CS(C)=O>[C:29]12([C:27]3[CH:28]=[C:23]([C:13]45[CH2:20][CH:19]6[CH2:21][CH:15]([CH2:16][CH:17]([CH2:18]6)[CH2:22]4)[CH2:14]5)[C:24]([O:40][CH2:8][CH:10]4[O:12][CH2:11]4)=[CH:25][C:26]=3[O:39][CH2:4][CH:5]3[O:6][CH2:7]3)[CH2:36][CH:35]3[CH2:37][CH:31]([CH2:32][CH:33]([CH2:34]3)[CH2:38]1)[CH2:30]2 |f:3.4|

Inputs

Step One
Name
Quantity
57 mL
Type
reactant
Smiles
CC(C)CC(=O)C
Name
Quantity
98 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
157 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
4,6-bis(1-adamantyl)-1,3-dihydroxybenzene
Quantity
52.01 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=C(C(=C2)C23CC1CC(CC(C2)C1)C3)O)O
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL four-necked flask equipped with a reflux condenser, a stirrer
WAIT
Type
WAIT
Details
the flask was replaced with nitrogen for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was stirred for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the solution was further stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
After washing with 500 mL of water
ADDITION
Type
ADDITION
Details
an aqueous 0.1 mol/L HCl solution was added to the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
After further washing with water until the aqueous phase
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried until the weight
CUSTOM
Type
CUSTOM
Details
became constant in a reduced pressure drier at 100° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)C2=C(C=C(C(=C2)C23CC1CC(CC(C2)C1)C3)OCC3CO3)OCC3CO3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.